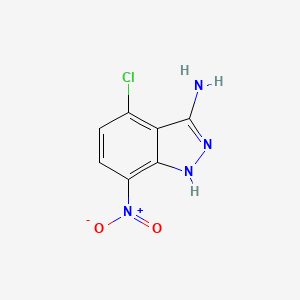

4-chloro-7-nitro-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-nitro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c8-3-1-2-4(12(13)14)6-5(3)7(9)11-10-6/h1-2H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSPKTIVYGCXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])NN=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 7 Nitro 1h Indazol 3 Amine and Functionalized Indazole Derivatives

Established Synthetic Routes for 1H-Indazole and 2H-Indazole Cores

The synthesis of the indazole core, existing in two primary tautomeric forms (1H and 2H), has been the subject of extensive research. nih.govchemicalbook.com A variety of synthetic strategies have been developed to construct this important heterocyclic system, ranging from classical condensation reactions to modern transition-metal-catalyzed processes.

Palladium-Catalyzed C-H Amination Reactions

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecules. In the context of indazole synthesis, palladium-catalyzed intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones provides an efficient route to the indazole nucleus. nih.gov This method is notable for its mild reaction conditions, which allows for the presence of various acid- or base-sensitive functional groups. nih.gov The catalyst system, often comprising Pd(OAc)₂, in conjunction with co-catalysts like Cu(OAc)₂ and AgOCOCF₃, facilitates the intramolecular C-N bond formation. nih.gov

Furthermore, direct C-H arylation of indazoles at the C3 and C7 positions has been achieved using palladium catalysis. nih.govacs.orgacs.org For instance, the C3-arylation of 1H-indazole and 1H-7-azaindazole has been successfully performed in water, a green solvent, using a Pd(OAc)₂/PPh₃ catalytic system. nih.gov Similarly, oxidative alkenylation of both 1H- and 2H-indazole derivatives at the C3-position can be achieved with a Pd(OAc)₂ catalyst and Ag₂CO₃ as the oxidant. acs.org This methodology has been applied to the total synthesis of the drug candidate gamendazole. acs.org

| Catalyst System | Substrate | Product | Key Features |

| Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | Benzophenone tosylhydrazones | Functionalized indazoles | Mild conditions, good functional group tolerance. nih.gov |

| Pd(OAc)₂/PPh₃ | 1H-Indazole, 1H-7-Azaindazole | C3-arylated indazoles | Reaction in water, green synthesis. nih.gov |

| Pd(OAc)₂/Ag₂CO₃ | 1H- and 2H-Indazoles | C3-alkenylated indazoles | Selective monoalkenylation. acs.org |

| Pd(OAc)₂/1,10-phenanthroline (B135089) | 3-Substituted 1H-indazoles | C7-arylated indazoles | Direct C7-arylation. acs.org |

Copper-Mediated Cyclization Approaches

Copper-catalyzed reactions represent another cornerstone in the synthesis of indazoles. These methods often involve the intramolecular cyclization of suitably functionalized precursors. A common strategy is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This approach has been successfully employed to synthesize a range of N-phenyl- and N-thiazolyl-1H-indazoles using CuI as the catalyst, KOH as the base, and 1,10-phenanthroline as the ligand in DMF at 120 °C. beilstein-journals.org

Another notable copper-mediated approach involves the reaction of 2-formylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure to yield 1N-alkoxycarbonyl indazole derivatives. nih.gov This transformation can be performed as a two-step, one-pot procedure. nih.gov Furthermore, the synthesis of 1H-indazoles from o-haloaryl N-tosylhydrazones can be catalyzed by Cu₂O. nih.gov

| Catalyst/Mediator | Starting Materials | Product | Reaction Type |

| CuI/KOH/1,10-phenanthroline | o-Chlorinated arylhydrazones | N-phenyl/N-thiazolyl-1H-indazoles | Intramolecular N-arylation. beilstein-journals.org |

| Cu(OAc)₂ | 2-Formylboronic acids, Diazodicarboxylates | 1N-Alkoxycarbonyl indazoles | C-N bond formation and cyclization. nih.gov |

| Cu₂O | o-Haloaryl N-tosylhydrazones | 1H-Indazoles | Intramolecular cyclization. nih.gov |

| CuO | o-Haloarylcarbonyl compounds, Hydrazines | 1-Alkyl/Aryl-1H-indazoles | Amination followed by intramolecular dehydration. acs.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.org

In the context of indazole synthesis, a key application of SNAr is the reaction of hydrazine (B178648) with o-fluorobenzonitriles, which is a common method for producing 3-aminoindazoles. organic-chemistry.org A more recent development involves a straightforward synthesis of arylazoindazoles via an intramolecular SNAr reaction. acs.org In this method, a C₆F₅-substituted formazan (B1609692) undergoes facile cyclization upon deprotonation of the NH group. acs.org This approach provides access to a new class of azo photoswitches. acs.org Furthermore, SNAr reactions can be utilized for the functionalization of pre-formed indazole rings. For example, oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles can react with various nucleophiles to yield a diverse set of 2-substituted 1H-indazolones. nih.gov

Oxidative Benzannulation and Dialkenylation Techniques

Oxidative benzannulation provides a powerful method for constructing the benzene (B151609) ring of the indazole system. Joo and colleagues have demonstrated the synthesis of 1H-indazoles from pyrazoles and internal alkynes via a Pd(OAc)₂/P(tBu)₃·HBF₄ mediated oxidative benzannulation. nih.gov This reaction allows for the construction of indazoles with various substituents on the benzene ring in moderate to good yields. nih.gov

In a related strategy, the same research group developed a synthesis of 1H-indazoles through a sequence involving the regioselective dialkenylation of pyrazoles with electron-deficient alkenes in the presence of Pd(OAc)₂ and Ag₂CO₃. nih.gov This is followed by a thermal 6π-electrocyclization of the resulting dialkenyl pyrazoles and subsequent oxidation to afford the desired indazole products. nih.gov

Rhodium(III)-Catalyzed C-H Bond Functionalization

Rhodium(III)-catalyzed C-H bond functionalization has emerged as a versatile and highly functional group-compatible approach for the synthesis of substituted indazoles. acs.orgnih.govnih.govosti.gov An efficient, one-step synthesis of N-aryl-2H-indazoles involves the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. acs.orgnih.govnih.gov This reaction proceeds via a formal [4+1] annulation, where the azo moiety directs the ortho C-H activation and also acts as a nucleophile to trap the initial aldehyde addition product. nih.gov

This methodology offers a high degree of functional group tolerance and allows for the preparation of a wide variety of differently substituted indazoles. nih.gov Furthermore, the regioselective coupling of unsymmetrical azobenzenes has been demonstrated, leading to the development of a removable aryl group that provides access to indazoles without N-substitution. acs.orgnih.gov

| Catalyst | Reactants | Product | Key Features |

| Rh(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | One-step, highly functional group-compatible, formal [4+1] annulation. acs.orgnih.govnih.gov |

| Rh(III)/Cu(II) | Imidate esters/NH imines, Nitrosobenzenes | 1H-Indazoles | Redox-neutral C-H activation and C-N/N-N coupling. nih.gov |

Organophosphorus-Mediated Reductive Cyclization

Organophosphorus reagents, such as tri-n-butylphosphine, can promote the reductive cyclization of ortho-imino-nitrobenzene substrates to afford substituted 2H-indazoles. acs.orgorganic-chemistry.org This one-pot synthesis is operationally simple and proceeds under mild reaction conditions. acs.org The ortho-imino-nitrobenzene intermediates are readily generated via condensation of commercially available ortho-nitrobenzaldehydes and anilines or aliphatic amines. acs.org This method offers a regioselective route to N2-alkyl and N2-aryl indazoles. acs.orgorganic-chemistry.org

Another approach involves the base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to quantitatively yield 2H-indazole 1-oxides. nih.gov These intermediates can then be deoxygenated using triphenylphosphine (B44618) or mesyl chloride/triethylamine to afford the corresponding 2H-indazoles. nih.gov

Catalyst-Based and Green Chemistry Approaches in Indazole Synthesis

The development of novel synthetic methods for the indazole scaffold is of significant interest in drug discovery. bohrium.com In recent years, there has been a notable shift towards catalyst-based and green chemistry approaches to enhance the efficiency, selectivity, and environmental sustainability of these syntheses. bohrium.combenthamdirect.com These modern methods represent a significant improvement over classical synthetic routes, which often require harsh reaction conditions and generate substantial waste.

Catalyst-based strategies have revolutionized indazole synthesis, with transition-metal catalysts, such as palladium and copper, playing a prominent role. bohrium.comresearchgate.netresearchgate.net These catalysts facilitate a variety of coupling reactions, including C-N and C-C bond formations, that are central to the construction of the indazole ring system. researchgate.netresearchgate.net For instance, palladium-catalyzed reactions have been successfully employed in the synthesis of 2H-indazoles and 3-amino-1H-indazoles. researchgate.net Similarly, copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry," offer a highly efficient and reliable route to complex indazole derivatives under mild conditions. growingscience.com

The synergy between catalyst-based and green chemistry approaches has led to the development of highly efficient and environmentally benign protocols for synthesizing a wide array of indazole derivatives. bohrium.comresearchgate.net These advancements not only facilitate the production of known biologically active molecules but also open avenues for the discovery of new therapeutic agents based on the versatile indazole scaffold. benthamdirect.com

Specific Synthesis of 4-chloro-7-nitro-1H-indazol-3-amine and Analogues

The synthesis of specifically substituted indazoles like this compound and its analogues often requires multi-step sequences that are carefully designed to control regioselectivity and achieve high purity. These compounds are valuable intermediates in the synthesis of various biologically active molecules.

Synthesis from Substituted Benzonitriles via Hydrazine Cyclization (e.g., 2,6-dichloro-3-nitrobenzonitrile)

A common and effective method for the synthesis of 3-aminoindazoles involves the cyclization of substituted 2-halobenzonitriles with hydrazine. semanticscholar.orgnih.gov This approach is particularly relevant for the synthesis of analogues of this compound. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, starts from the inexpensive 2,6-dichlorobenzonitrile (B3417380). semanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.net

The synthesis proceeds in a two-step sequence. First, a regioselective bromination of the starting benzonitrile (B105546) is performed, followed by heterocycle formation through reaction with hydrazine. semanticscholar.orgresearchgate.net This cyclization step is a type of SNAr (Nucleophilic Aromatic Substitution) reaction, where hydrazine displaces one of the halogen atoms on the aromatic ring to form the indazole core. nih.govchemrxiv.org This method has been successfully demonstrated on a large scale without the need for chromatographic purification, making it an economically viable route. semanticscholar.orgchemrxiv.org

Similarly, the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate (B1144303) can yield 4-chloro-1H-indazol-3-amine, which serves as a precursor for other functionalized indazoles. nih.govchemrxiv.org The choice of starting material and the specific reaction conditions are crucial for controlling the regioselectivity of the final product.

Regioselective Bromination in Analogous Syntheses (e.g., 7-bromo-4-chloro-1H-indazol-3-amine)

Regioselective halogenation is a critical step in the synthesis of many functionalized indazoles. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, achieving the correct placement of the bromine atom is paramount. semanticscholar.orgresearchgate.net Direct bromination of the pre-formed 4-chloro-1H-indazol-3-amine with reagents like N-bromosuccinimide (NBS) can lead to the formation of undesired regioisomers. nih.govchemrxiv.org

To overcome this challenge, a more effective strategy involves the regioselective bromination of the starting material, 2,6-dichlorobenzonitrile, prior to the cyclization step. chemrxiv.org Various brominating agents and conditions have been explored to optimize this transformation. semanticscholar.org While reagents like bromine (Br2) can lead to side reactions such as nitrile hydrolysis, NBS has been identified as a more suitable reagent. semanticscholar.org The reaction conditions, including the solvent and temperature, are carefully controlled to maximize the yield of the desired 3-bromo-2,6-dichlorobenzonitrile (B3239784) intermediate. semanticscholar.orgchemrxiv.org This approach ensures that the subsequent cyclization with hydrazine yields the target 7-bromo-4-chloro-1H-indazol-3-amine with high regioselectivity. semanticscholar.orgresearchgate.net

Computational studies can also be employed to understand and predict the reactivity of the indazole ring, aiding in the design of selective halogenation reactions. nih.gov

Optimization of Reaction Conditions and Scale-Up Considerations (e.g., solvent screening, purity)

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. semanticscholar.orgchemrxiv.org This is particularly true for the synthesis of this compound and its analogues.

Key parameters that are typically optimized include the choice of solvent, reaction temperature, concentration of reactants, and the type and amount of catalyst or reagent used. growingscience.comresearchgate.net For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an extensive screening of solvents and bases was conducted for the cyclization step to maximize the yield and purity of the product. nih.gov It was found that using a pressure reactor for certain solvents was necessary to achieve the required reaction temperature for full conversion. nih.gov

For the bromination step, the optimization focused on finding safer and more practical conditions. While an initial method using potassium bromate (B103136) and sulfuric acid was effective, it posed safety concerns due to its highly exothermic nature. chemrxiv.org A more controlled and scalable process was developed using NBS in sulfuric acid, which provided the desired product in high yield and purity. nih.govchemrxiv.org

Purity of the final product is a critical consideration, especially for pharmaceutical intermediates. The optimized protocols for these syntheses often aim to produce the target compound with a purity of 95% or higher, as determined by techniques like quantitative NMR (qNMR). nih.govresearchgate.net The ability to achieve high purity without resorting to costly and time-consuming purification methods like column chromatography is a significant advantage for large-scale production. semanticscholar.orgchemrxiv.org

Table 1: Optimization of Bromination of 2,6-dichlorobenzonitrile

| Entry | Brominating Agent | Solvent/Acid | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Br2 | H2SO4 | Elevated | - | - | Low (hydrolysis) |

| 4 | NBS (1.2 eq) | H2SO4 | 25 | - | 75 (A%) | - |

| 15-17 | NBS (1.07 eq) | 96% H2SO4 (10 eq) | 25 | 18 | 75-80 | 95-96 |

Data sourced from a study on the practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. semanticscholar.orgnih.gov

Table 2: Optimization of Cyclization of 3-bromo-2,6-dichlorobenzonitrile with Hydrazine

| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |

| 2-MeTHF | NaOAc | >90 (pressure reactor) | 18 | Full |

| Various | NaOAc (1.2 eq) | Varied | 18 | Varied |

Data compiled from research on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov

Reactivity Studies of Nitroindazole Derivatives (e.g., with formaldehyde)

The reactivity of nitroindazole derivatives is a subject of ongoing research, as the nitro group can significantly influence the chemical properties of the indazole ring. One area of study has been the reaction of nitroindazoles with formaldehyde (B43269). acs.orgnih.gov

In an acidic aqueous medium, indazoles can react with formaldehyde to form (1H-indazol-1-yl)methanol derivatives. acs.orgresearchgate.net However, the position of the nitro group on the indazole ring has a profound effect on this reaction. While 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles react with formaldehyde, it was initially reported that 7-nitro-1H-indazole does not. acs.org More recent studies, employing longer reaction times and even microwave irradiation, have shown that 7-nitro-1H-indazole can indeed react, although it may lead to the 2-substituted derivative. nih.govresearchgate.net

The electron-withdrawing nature of the nitro group also affects the stability of the resulting adducts. Nitro-substituted (1H-indazol-1-yl)methanol derivatives are more susceptible to hydrolysis, meaning the reverse reaction is more favorable. acs.orgnih.gov These reactivity studies, often supported by theoretical calculations, provide a deeper understanding of the electronic effects of substituents on the indazole core and are crucial for predicting and controlling the outcomes of chemical transformations involving these compounds. acs.orgnih.gov

It's important to note that formaldehyde itself is a toxic compound, and its use in chemical synthesis requires appropriate safety precautions. nih.gov In some cases, formaldehyde surrogates, such as dimethyl sulfoxide (B87167) (DMSO), can be used in multicomponent reactions to introduce a methylene (B1212753) unit. beilstein-journals.org

Structure Activity Relationship Sar Investigations of Indazole Derivatives and 4 Chloro 7 Nitro 1h Indazol 3 Amine Analogues

Impact of Substituent Modifications on Indazole Core Activity

Structure-activity relationship (SAR) studies consistently demonstrate that the type and position of substituents on the indazole ring are critical determinants of biological activity. researchgate.net Modifications across the ring system can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the introduction of hydrophobic groups like alkyl or halogen moieties led to a decrease in potency compared to derivatives with a methoxy (B1213986) group. nih.gov Conversely, for selective estrogen receptor degraders (SERDs), replacing an ethyl group with a more rigid cyclobutyl group enhanced potency, while larger substituents like a trifluoromethyl (CF3) group on an associated aryl ring improved degradation efficacy. nih.gov SAR studies on glucagon (B607659) receptor antagonists revealed that aryl groups at the C3 and C6 positions of the indazole core were essential for inhibitory activity. nih.gov Similarly, for a series of hepcidin (B1576463) production inhibitors, optimization of substituents at the C3 and C6 positions was a primary focus. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment in interactions with tyrosine kinases. researchgate.net

| Modification Site | Substituent Type | Observed Impact on Activity | Target Class Example | Reference |

| Indazole Core | Aryl groups at C3 and C6 | Crucial for inhibitory activity | Glucagon Receptor Antagonists | nih.gov |

| Indazole Core | Methoxy group | Increased potency over alkyl or halogen groups | VEGFR-2 Kinase Inhibitors | nih.gov |

| Associated Aryl Ring | Larger substituents (e.g., CF3) | Improved degradation efficacy | Estrogen Receptor Degraders | nih.gov |

| N-1 Position | Alkyl substituents | Stronger effect on EZH1 vs. EZH2 potency | EZH1/EZH2 Inhibitors | nih.gov |

| C3 Position | Substituted carbohydrazide (B1668358) moiety | Crucial for potent inhibitory activity | Indoleamine-2,3-dioxygenase 1 (IDO1) | nih.gov |

Positional Effects of Halogen and Nitro Substituents on Biological Profiles

The placement of electron-withdrawing groups, such as halogens and nitro moieties, on the indazole ring significantly modulates the electronic structure and binding capabilities of the molecule.

Halogen Substituents: The position of halogen atoms can drastically alter biological activity. In a series of indazole arylsulfonamides developed as CC-Chemokine Receptor 4 (CCR4) antagonists, SAR investigations explored substitutions around the entire indazole core. acs.org While methoxy- or hydroxyl-containing groups were most potent at the C4 position, only small groups were tolerated at C5, C6, or C7, with C6-substituted analogues being preferred. acs.org The most effective N3-substituent was found to be a 5-chlorothiophene-2-sulfonamide (B1586055), highlighting the specific spatial and electronic requirements for potent antagonism. acs.org In another study, a 4-chloro substituent was identified as a key feature for providing opportunities for further chemical modification through nucleophilic substitution, enabling the synthesis of diverse analogues for SAR studies.

Nitro Substituents: The nitro group is a strong electron-withdrawing group that creates significant electronic perturbation, enhancing the electrophilic character of the aromatic system. This can facilitate interactions with nucleophilic sites on biological targets. Its position is critical; for example, in the synthesis of N-[6-indazolyl]arylsulfonamides, 2-alkyl-6-nitroindazoles served as key starting materials. nih.gov The reduction of the nitro group to an amine is a common strategy for creating new derivatives. nih.gov In the specific case of 4-chloro-7-nitro-1H-indazol-3-amine, the nitro group at the 7-position exerts a strong electron-withdrawing effect across the entire molecule. This specific substitution pattern, with a halogen at C4 and a nitro group at C7, creates a unique electronic profile that influences target binding and selectivity.

Amine Moiety Modifications and Their Influence on Target Interaction

The 3-amino group of the indazole scaffold is a crucial functional group that often serves as a primary interaction point with biological targets, frequently participating in key hydrogen bonding within enzyme active sites or receptor binding pockets. researchgate.net Modifications to this amine moiety are a central theme in the SAR of indazole derivatives.

The 1H-indazole-3-amine structure itself is a well-established hinge-binding fragment, as seen in the kinase inhibitor Linifanib. researchgate.net Building upon this, converting the amine to an amide, as in Entrectinib, has been shown to play a critical role in enhancing antitumor activity. researchgate.net Further structural modifications, such as incorporating a mercapto acetamide (B32628) moiety, have been explored to create hybrid molecules with enhanced cytotoxic effects. researchgate.net

In the development of CCR4 antagonists, the amine at the N3 position was modified into various sulfonamides. This transformation was critical for activity, with a 5-chlorothiophene-2-sulfonamide proving to be the most potent substituent among those tested. acs.org Similarly, for inhibitors of the enzyme Indoleamine-2,3-dioxygenase 1 (IDO1), the presence of a suitably substituted carbohydrazide moiety attached to the C3 position of the indazole ring was found to be essential for strong inhibitory activity. nih.gov These examples underscore that while the 3-amino group is a valuable anchor, its elaboration into larger, more complex functional groups can lead to significant gains in potency and selectivity by enabling additional interactions with the target protein.

SAR Studies in Specific Biological Target Classes

The versatility of the indazole scaffold allows for its application across diverse biological target classes, with SAR studies guiding the optimization for each specific target. nih.govresearchgate.netnih.gov

Indazole derivatives are widely developed as kinase inhibitors for cancer therapy. nih.gov The 1H-indazole-3-amine fragment is particularly effective for binding to the hinge region of many kinases. researchgate.net

FGFR: For Fibroblast Growth Factor Receptor (FGFR) inhibitors, SAR studies revealed that introducing fluorine substituents could improve cellular activity. nih.gov A compound bearing a 2,6-difluoro-3-methoxyphenyl group attached to an indazole scaffold showed potent enzymatic and antiproliferative activities, with an IC₅₀ value of less than 4.1 nM against FGFR1. nih.gov

VEGFR-2: In a series of indazole-pyrimidine based VEGFR-2 inhibitors, SAR showed that methoxy derivatives were more potent than those with hydrophobic groups like alkyls or halogens. nih.gov

ROCK I: For Rho-kinase (ROCK) inhibitors, N-substituted prolinamido indazole derivatives were investigated. SAR indicated that derivatives with a β-proline moiety had enhanced activity compared to those with an α-proline moiety. nih.gov

General Trends: In one study on antiproliferative agents, a pyridyl analogue (2f) attached to the indazole core displayed significantly improved activity against several cancer cell lines compared to a phenyl analogue (2a). nih.gov Further modifications showed that a suitable alkyl substituent on an associated piperazine (B1678402) ring was favorable, whereas bulky substituents reduced activity. nih.gov

| Compound/Series | Target Kinase(s) | Key SAR Findings | Potency (IC₅₀/Kᵢ) | Reference |

| Indazole-prolinamide (67a) | ROCK I | β-proline moiety and S-isomer preferred. | 0.42 µM | nih.gov |

| Indazole-fluorophenyl (100) | FGFR1, FGFR2 | 2,6-difluoro-3-methoxyphenyl group enhances activity. | <4.1 nM (FGFR1), 2.0 nM (FGFR2) | nih.gov |

| Indazole-pyridine (2f) | Multiple (antiproliferative) | Pyridyl group at C6 improved activity over phenyl. | 0.23 µM (4T1), 0.34 µM (MCF-7) | nih.gov |

| Indazole-pyridine analogue | Akt | Heteroaryl-pyridine scaffold optimized for potency. | 0.16 nM (Kᵢ) | nih.gov |

Indazoles have also been successfully optimized as inhibitors for various non-kinase enzymes.

Indoleamine-2,3-Dioxygenase 1 (IDO1): IDO1 is a key target for cancer immunotherapy. Docking models suggest that the 1H-indazole motif interacts effectively with the heme iron and hydrophobic pockets of the enzyme. nih.gov SAR analysis of synthesized derivatives indicated that substituent groups at both the C4 and C6 positions of the indazole scaffold play a crucial role in IDO1 inhibition. nih.gov In another series, the presence of a carbohydrazide moiety at the C3 position was critical for potent activity, with compounds achieving IC₅₀ values in the nanomolar range. nih.gov

Histone Deacetylases (HDACs): For HDAC6 inhibitors, the indazole moiety was chosen as a "cap" group. researchgate.net SAR studies highlighted the critical importance of a hydroxamic acid moiety for binding to the Zn²⁺ ion within the catalytic pocket of HDAC enzymes. researchgate.net This led to the identification of compounds with high potency (IC₅₀ = 9.0 nM) and selectivity for HDAC6. researchgate.net

SARS-CoV-2 MPro & Trypanothione (B104310) Reductase: While the indazole scaffold is broadly applicable, specific SAR studies for its derivatives, particularly analogues of this compound, against SARS-CoV-2 MPro and Trypanothione Reductase were not detailed in the reviewed literature.

| Compound/Series | Target Enzyme | Key SAR Findings | Potency (IC₅₀) | Reference |

| 3-Carbohydrazide Indazole (121) | IDO1 | 1H-indazole ring and C3-carbohydrazide moiety are crucial. | 720 nM | nih.gov |

| Indazole-hydroxamic acid (3b) | HDAC6 | Hydroxamic acid moiety essential for Zn²⁺ binding. | 9.0 nM | researchgate.net |

| Substituted 1H-indazoles | IDO1 | Substituents at C4 and C6 are critical for inhibition. | Not specified | nih.gov |

Indazole derivatives serve as modulators for a range of G-protein coupled receptors (GPCRs) and nuclear receptors.

Estrogen Receptor-alpha (ER-α): Indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs). nih.gov SAR studies on a lead compound showed that replacing an ethyl with a cyclobutyl group enhanced potency, and adding a CF₃ group to an adjacent aryl ring improved degradation efficacy. nih.gov This optimization led to an orally bioavailable compound with an IC₅₀ of 0.7 nM for ER-α degradation. nih.gov

Beta3-Adrenergic Receptor (β3-AR): In the pursuit of β3-AR agonists for overactive bladder, modification of the C3-substituent of the indazole moiety was effective in improving selectivity. researchgate.net This led to a compound with potent β3-AR agonistic activity (EC₅₀ = 13 nM) and over 769-fold selectivity against the α1A receptor. researchgate.net

CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides were investigated as allosteric CCR4 antagonists. acs.org Extensive SAR revealed that C4-methoxy, C6-small group, N1-meta-substituted benzyl, and N3-(5-chlorothiophene-2-sulfonamide) substitutions were optimal for high potency. acs.org

I1-imidazoline receptors & A3 Adenosine Receptor: Detailed SAR studies for indazole derivatives specifically targeting I1-imidazoline or A3 Adenosine receptors were not prominent in the reviewed scientific literature.

| Compound/Series | Target Receptor | Mode of Action | Key SAR Findings | Potency (IC₅₀/EC₅₀) | Reference |

| Indazole-based SERD (88) | ER-α | Degrader | Optimized side chains for potency and efficacy. | 0.7 nM (IC₅₀) | nih.gov |

| 3-Substituted Indazole (11) | β3-AR | Agonist | C3 substituent modification improved selectivity. | 13 nM (EC₅₀) | researchgate.net |

| Indazole Arylsulfonamides | CCR4 | Antagonist | Optimal substitutions identified at C4, C6, N1, and N3. | Not specified | acs.org |

Pre Clinical Pharmacological and Biochemical Research of Indazole Derivatives

Anti-inflammatory Pathways and Mechanisms

Indazole derivatives have been widely explored for their anti-inflammatory properties. Research indicates that their mechanisms of action often involve the modulation of key inflammatory mediators. A primary pathway is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins (B1171923) which drive inflammation. nih.gov

Studies on various indazole compounds have shown that they can dose-dependently inhibit carrageenan-induced paw edema in animal models, a classic test for acute inflammation. nih.gov Beyond COX-2, the anti-inflammatory effects of indazoles have been attributed to the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov Furthermore, some derivatives exhibit free radical scavenging activity, which helps to mitigate the oxidative stress associated with inflammatory processes. nih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core, underscoring the therapeutic relevance of this scaffold in treating inflammation. nih.gov

| Compound Class/Example | Target/Mechanism | Observed Effect | Source |

|---|---|---|---|

| Indazole and various derivatives | Cyclooxygenase-2 (COX-2), TNF-α, IL-1β, Free radicals | Inhibited carrageenan-induced hind paw edema in rats; concentration-dependent inhibition of COX-2, cytokines, and free radicals in vitro. | nih.gov |

| N2 substituted 1,2-dihydro-3H-indazol-3-ones | Inflammatory cascade in carrageenan-induced edema model | Exhibited significant and long-lasting anti-inflammatory activity in rat paw edema model, with one compound showing superior activity to diclofenac. | nih.gov |

| Benzydamine | General anti-inflammatory | Marketed as a non-steroidal anti-inflammatory drug for pain and inflammation. | nih.gov |

Anti-infective Modalities

The indazole scaffold has proven to be a versatile framework for the development of various anti-infective agents.

Indazole derivatives have demonstrated notable antibacterial activity against a range of pathogens. A key mechanism identified for some of these compounds is the inhibition of bacterial DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication. This target is distinct from that of the fluoroquinolone class of antibiotics, offering a potential avenue to combat resistant strains. Guided by structure-based drug design, indazole derivatives have been optimized to show excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound Class/Example | Target/Mechanism | Tested Pathogens | Source |

|---|---|---|---|

| Indazole Derivatives (general) | Bacterial DNA Gyrase B (GyrB) | Gram-positive pathogens including MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. |

The antifungal potential of the indazole core has also been established through various studies. Research has shown that certain indazole derivatives exhibit inhibitory activity against fungal strains such as Candida albicans. This highlights the broad-spectrum antimicrobial potential of this chemical class.

The indazole scaffold is of significant interest in antiviral drug discovery. Notably, derivatives containing this core have been investigated as potential inhibitors of the SARS-CoV-2 main protease (MPro), an enzyme that is essential for viral replication. Furthermore, the 3-aminoindazole structure, which is a core feature of 4-chloro-7-nitro-1H-indazol-3-amine, is a critical component of Lenacapavir, a highly potent, first-in-class capsid inhibitor used for the treatment of Human Immunodeficiency Virus (HIV). nih.gov The synthesis of intermediates like 7-bromo-4-chloro-1H-indazol-3-amine underscores the importance of this specific scaffold in the development of modern antiviral therapeutics. nih.gov

A compelling area of research for indazole derivatives is in the field of antiparasitic agents, particularly against Leishmania, the protozoan parasite responsible for leishmaniasis. A study focusing on positional isomers of the title compound, specifically 3-chloro-6-nitro-1H-indazole derivatives , has identified them as promising antileishmanial candidates. nih.gov

These compounds were shown to have biological potency against three species of Leishmania. nih.gov Molecular docking studies predicted that these active derivatives bind stably to Trypanothione (B104310) Reductase (TryR) , an essential enzyme in the parasite's unique thiol-based redox system. nih.gov TryR is absent in mammals, making it an attractive and specific drug target. mdpi.com The binding of the indazole derivatives to TryR was shown to involve a network of hydrophobic and hydrophilic interactions, leading to inhibition of the enzyme and demonstrating the potential of this scaffold in discovering new antileishmanial drugs. nih.gov

| Compound Class/Example | Target/Mechanism | Tested Parasite | Key Finding | Source |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives (Positional Isomers) | Trypanothione Reductase (TryR) | Leishmania infantum, L. tropica, L. major | Compounds showed potent inhibitory activity against Leishmania growth; molecular docking confirmed stable binding to the TryR enzyme. | nih.gov |

Antineoplastic Biological Effects and Targeted Mechanisms

The indazole scaffold is a cornerstone of modern oncology drug development, with several FDA-approved drugs and numerous candidates in clinical trials. nih.gov The 1H-indazole-3-amine structure, present in this compound, is recognized as an effective "hinge-binding" fragment, enabling potent interactions with the ATP-binding site of various protein kinases. nih.gov

Indazole derivatives function as anti-cancer agents through diverse mechanisms, most notably as inhibitors of protein kinases that are critical for tumor growth, proliferation, and survival. Other targeted mechanisms include the inhibition of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), which is involved in immune evasion by tumors. avantorsciences.com

| Compound/Drug | Target/Mechanism | Therapeutic Application | Source |

|---|---|---|---|

| Linifanib | Tyrosine Kinase Receptor Inhibitor | Investigational agent for suppressing tumor growth. | nih.gov |

| 1,3-dimethyl-6-amino indazole derivatives | Indoleamine 2,3-dioxygenase (IDO1) Inhibition | Investigational for re-activating anticancer immune response; showed activity against hypopharyngeal carcinoma cells. | avantorsciences.com |

| Various 1H-indazole-3-amine derivatives | Inhibition of Bcl2 family members and p53/MDM2 pathway | Induced apoptosis and cell cycle arrest in chronic myeloid leukemia (K562) cells. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-bromo-4-chloro-1H-indazol-3-amine |

| 1,3-dimethyl-6-amino-1H-indazole |

| 3-chloro-6-nitro-1H-indazole |

| Benzydamine |

| Diclofenac |

| Lenacapavir |

| Linifanib |

Cell Proliferation Inhibition and Apoptosis Induction

One notable derivative, compound 6o , demonstrated a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) value of 5.15 µM. Importantly, this compound exhibited selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM in HEK-293 human embryonic kidney cells.

Further investigation into the mechanism of action revealed that compound 6o induces apoptosis (programmed cell death) in a concentration-dependent manner. This was confirmed through flow cytometry analysis and Western blotting, which showed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. Additionally, the compound was found to cause cell cycle arrest, a common mechanism of action for anticancer agents. These findings suggest that 1H-indazole-3-amine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle.

Table 1: Cytotoxicity of 1H-indazole-3-amine Derivative 6o

| Cell Line | IC50 (µM) |

| K562 (Chronic Myeloid Leukemia) | 5.15 |

| HEK-293 (Normal Kidney) | 33.2 |

Data sourced from a study on the antitumor activity of 1H-indazole-3-amine derivatives.

Kinase Target Engagement

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, including protein kinases. While specific kinase inhibition data for this compound is not detailed in the available literature, its methylated analog, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine , has been noted for its role as a kinase inhibitor in the context of cancer research.

The 1H-indazole-3-amine moiety itself is an effective hinge-binding fragment, a key interaction for many kinase inhibitors. This is exemplified by the structure of linifanib, a potent tyrosine kinase inhibitor, where the 1H-indazole-3-amine core binds to the hinge region of the kinase.

Further supporting the potential of this chemical class, a series of 3-amido-1H-indazole-based derivatives have been developed as irreversible inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). One such compound, 48c , demonstrated potent inhibitory activity against wild-type FGFR4 with an IC50 of 2.9 nM. nih.gov This highlights the adaptability of the indazole scaffold for potent and selective kinase inhibition.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. While direct experimental data on the HDAC inhibitory activity of this compound is not available in the current body of scientific literature, the broader class of indazole derivatives has been explored for this purpose.

For instance, in-silico studies involving quantitative structure-activity relationship (QSAR) and molecular docking have been used to design novel indazole derivatives with potential HDAC inhibitory activity against breast cancer. nih.gov Furthermore, other nitrogen-containing heterocyclic compounds, such as benzimidazole (B57391) derivatives, have been successfully developed as potent HDAC inhibitors. mdpi.comnih.govnih.gov This suggests that the indazole scaffold, with appropriate structural modifications, could potentially be designed to target HDAC enzymes. However, without specific experimental validation for this compound, its role as an HDAC inhibitor remains speculative.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that is often overexpressed in cancer cells, contributing to an immunosuppressive tumor microenvironment. Targeting IDO1 is a promising strategy in cancer immunotherapy.

Research into 4,6-substituted-1H-indazole derivatives has identified potent dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). In one study, compound 35 emerged as a lead candidate, exhibiting an IC50 of 0.74 µM in an enzymatic assay for IDO1 and 1.37 µM in a HeLa cell-based assay. nih.gov This compound also showed inhibitory activity against TDO, with an IC50 of 2.93 µM in an enzymatic assay. nih.gov These findings underscore the potential of the indazole scaffold in the development of novel IDO1 inhibitors for cancer treatment.

Table 2: Inhibitory Activity of Indazole Derivative 35 against IDO1

| Assay Type | Target | IC50 (µM) |

| Enzymatic | IDO1 | 0.74 |

| Cell-based (HeLa) | IDO1 | 1.37 |

| Enzymatic | TDO | 2.93 |

Data from a study on 4,6-substituted-1H-indazole derivatives as IDO1/TDO dual inhibitors. nih.gov

Cardiovascular and Metabolic System Research

Indazole derivatives have also been investigated for their potential applications in treating cardiovascular and metabolic diseases.

Nitric Oxide Synthase Modulation (e.g., 7-nitroindazole)

7-Nitroindazole (B13768) is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govacs.org It acts by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin. acs.org The selective inhibition of nNOS by 7-nitroindazole is significant because, unlike non-selective NOS inhibitors, it does not typically cause an increase in blood pressure. google.com This property makes it a valuable research tool for studying the specific roles of nNOS in various physiological and pathological processes, including in the cardiovascular system. For instance, 7-nitroindazole has been shown to have an anti-hypertrophic effect on the heart and to reduce the wall thickness of the thoracic aorta and carotid arteries. nih.gov

Receptor Agonism/Antagonism in Cardiovascular Contexts (e.g., ER-β, I1-imidazoline, β3-AR)

Indazole derivatives have been shown to interact with various receptors relevant to cardiovascular function:

Estrogen Receptor-β (ER-β): An indazole derivative, indazole-Cl , has been found to be effective in preventing atherosclerosis through the activation of ER-β. nih.gov Atherosclerosis is a major contributor to coronary artery and carotid artery disease. nih.gov

I1-Imidazoline Receptor: The I1-imidazoline receptor is involved in the central regulation of blood pressure. wikipedia.orgresearchgate.net A series of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles have been synthesized and evaluated for their activity at α2-adrenoceptors and I1-imidazoline receptors. The 4-chloro derivative, 4c , displayed a high affinity for the α2-adrenoceptor and a relatively high selectivity over the I1-imidazoline receptor. researchgate.net This highlights the potential for developing indazole-based compounds with specific cardiovascular receptor targets.

β3-Adrenergic Receptor (β3-AR): The β3-AR is a target for the treatment of overactive bladder, and its agonists have potential cardiovascular implications. Researchers have discovered novel indazole derivatives that are potent and selective β3-AR agonists. nih.govnih.gov For example, compound 15 was identified as a highly potent β3-AR agonist with an EC50 of 18 nM and over 556-fold selectivity against β1-, β2-, and α1A-adrenergic receptors. nih.gov Crucially, this compound did not significantly affect heart rate or mean blood pressure in preclinical models, suggesting a favorable cardiovascular safety profile. nih.gov

Computational and Theoretical Chemistry Approaches in Indazole Research

Quantum Chemical Calculations (e.g., DFT, GIAO) for Structural Elucidation and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. For indazole derivatives, DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding their behavior at a molecular level.

A key application of DFT in the context of substituted indazoles is the analysis of tautomeric stability. The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Theoretical calculations have shown that for the parent indazole, the 1H-tautomer is energetically more stable than the 2H-form by approximately 2.3 kcal/mol. chemicalbook.com This preference can, however, be influenced by the nature and position of substituents. For 4-chloro-7-nitro-1H-indazol-3-amine, DFT calculations could precisely determine the most stable tautomer, which is essential for understanding its interaction with biological targets.

Furthermore, Gauge-Invariant Atomic Orbital (GIAO) calculations, typically performed at the DFT level, are instrumental in predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govnih.gov These theoretical predictions can be correlated with experimental NMR data to confirm the structure of synthesized compounds. For instance, in a study on nitro-1H-indazoles, B3LYP/6-311++G(d,p) calculations were used to determine the structures and stabilities of different isomers. nih.gov While experimental NMR data for this compound is not widely published, a theoretical prediction of its NMR spectra would be invaluable for its future synthesis and characterization.

Table 1: Illustrative Example of Calculated NMR Chemical Shifts for a Substituted Indazole Derivative (Hypothetical Data)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

| C3 | 142.5 | 143.1 |

| C3a | 120.8 | 121.5 |

| C4 | 129.3 | 129.9 |

| C5 | 121.7 | 122.3 |

| C6 | 125.4 | 126.0 |

| C7 | 110.2 | 110.8 |

| C7a | 140.1 | 140.7 |

Note: This table is for illustrative purposes to show the type of data generated from GIAO/DFT calculations and does not represent actual data for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For indazole derivatives, which are known to inhibit a variety of enzymes such as kinases and polymerases, molecular docking can provide crucial insights into their binding modes. jocpr.comresearchgate.netnih.gov For example, docking studies on 1H-indazole derivatives as inhibitors of the COX-2 enzyme have revealed key interactions with active site residues like Phe381, Leu352, and Val523. researchgate.net Similarly, docking of N-substituted indazole-3-carboxamides into the active site of poly(ADP-ribose)polymerase-1 (PARP-1) has guided the design of more potent inhibitors. nih.gov

In the case of this compound, molecular docking could be employed to screen its binding affinity against a panel of cancer-related proteins or other therapeutic targets. The docking results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex, providing a rationale for its potential biological activity. The binding energy, often expressed as a docking score, can be used to rank its potential efficacy against other compounds.

Table 2: Example of Molecular Docking Results for Indazole Derivatives against a Kinase Target (Illustrative Data)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Indazole Derivative A | -9.8 | LEU248, GLY249, VAL256 |

| Indazole Derivative B | -9.5 | LYS271, GLU288 |

| Indazole Derivative C | -8.7 | ASP381, MET318 |

| This compound (Hypothetical) | -10.2 | LEU248, LYS271, ASP381 |

Note: This table illustrates the type of information obtained from molecular docking studies. The data for this compound is hypothetical.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of the ligand and the stability of the ligand-protein complex. researchgate.netnih.gov

For indazole derivatives, MD simulations can be used to refine the binding poses obtained from docking. By simulating the behavior of the complex in a solvent environment, researchers can observe whether the initial interactions are maintained over time, providing a more accurate assessment of binding stability. bohrium.com For instance, MD simulations of 1H-indazole analogs bound to the COX-2 enzyme have been used to confirm the stability of the docked conformations within the active site. researchgate.net

Applying MD simulations to a potential complex of this compound with a biological target would allow for the analysis of its conformational landscape within the binding pocket. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the protein and the ligand. Furthermore, the binding free energy can be calculated using methods like MM-PBSA or MM-GBSA to provide a more quantitative measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of indazole derivatives. nih.gov These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for biological activity. Such models have been developed for indazole derivatives as HIF-1α inhibitors, providing a structural framework for designing new and more potent compounds. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is also a powerful tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone. For the synthesis of indazoles, computational studies can help to understand the feasibility of different reaction pathways and to optimize reaction conditions.

For example, DFT calculations have been used to study the mechanism of iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, revealing a radical chain mechanism. nih.gov Similarly, the mechanism of the addition of 1H-indazole to formaldehyde (B43269) has been investigated using computational methods, clarifying the formation of different isomers. nih.gov The synthesis of the closely related 7-bromo-4-chloro-1H-indazol-3-amine has been reported, involving a regioselective bromination and subsequent heterocycle formation with hydrazine (B178648). chemrxiv.orgchemrxiv.org Computational studies on this reaction could elucidate the factors governing the observed regioselectivity.

For the synthesis of this compound, which is commercially available but whose detailed synthesis is not widely published bldpharm.com, computational methods could be employed to explore potential synthetic routes, predict the reactivity of intermediates, and understand the role of catalysts.

Research Gaps, Challenges, and Future Directions in 4 Chloro 7 Nitro 1h Indazol 3 Amine Research

Exploration of Novel Synthetic Pathways for Derivatization and Analog Generation

A primary challenge in the broader field of substituted indazole synthesis lies in achieving regioselectivity. The precise placement of functional groups on the indazole core is critical as it dramatically influences the molecule's biological activity, selectivity, and pharmacokinetic properties. For instance, in the synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the anti-HIV drug Lenacapavir, direct bromination of the 3-aminoindazole precursor was unsuccessful, yielding the incorrect regioisomer as the major product. chemrxiv.orgnih.gov Overcoming this required a revised strategy involving the synthesis of a substituted benzonitrile (B105546) followed by a hydrazine-mediated cyclization, a process highly dependent on solvent conditions to control the reaction pathway. chemrxiv.org

Similar challenges can be anticipated for 4-chloro-7-nitro-1H-indazol-3-amine. Future research must focus on developing robust and scalable synthetic routes that allow for precise control over the substitution pattern. Key research gaps and future directions include:

Developing Regioselective Reactions: Investigating novel catalytic systems or reaction conditions that can direct functionalization to specific positions of the indazole ring, mitigating the formation of undesired isomers. chemrxiv.orgnih.gov

Efficient Derivatization Strategies: Creating libraries of analogs by exploring diverse reactions at the amino group. The use of reagents like 4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) for derivatizing amines is well-documented and could be adapted. ui.ac.idresearchgate.net Furthermore, cycloaddition reactions, which have been used to create triazole derivatives from 3-chloro-6-nitro-1H-indazole, could be a fruitful avenue for generating novel analogs with unique properties. nih.gov

Streamlined Synthesis: Designing multi-component reactions or flow chemistry processes to improve efficiency, reduce waste, and allow for rapid generation of a diverse set of derivatives for biological screening. The development of synthetic protocols that avoid column chromatography purification would be highly beneficial for large-scale production. chemrxiv.orgresearchgate.net

| Research Area | Key Challenge | Potential Future Approach |

| Synthesis | Poor regioselectivity during functionalization. chemrxiv.orgnih.gov | Development of highly selective catalytic systems and solvent optimization. chemrxiv.org |

| Derivatization | Limited diversity of generated analogs. | Employing diverse reaction types like 1,3-dipolar cycloadditions and derivatization with reagents like NBD-Cl. ui.ac.idnih.gov |

| Process Chemistry | Inefficient, multi-step batch syntheses. | Implementation of flow chemistry and development of chromatography-free purification methods. chemrxiv.orgresearchgate.net |

Deeper Mechanistic Understanding of Biological Activities at a Molecular Level

While the broader indazole class is known to interact with various biological targets, the specific molecular mechanisms of this compound and its derivatives are largely unexplored. Generally, indazole compounds exert their effects by modulating key proteins like enzymes or receptors. For example, some derivatives act as kinase inhibitors involved in cancer cell proliferation, while others target enzymes unique to pathogens, such as the trypanothione (B104310) reductase in Leishmania. nih.gov

A significant gap is the absence of studies identifying the precise binding modes and downstream cellular effects of this compound. Future research should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and thermal shift assays to pull down and identify the specific protein targets of the compound and its functionalized derivatives.

Elucidate Binding Interactions: Employ biophysical methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to solve the structure of the compound bound to its target protein. This would reveal the key atomic interactions responsible for its activity and provide a blueprint for rational drug design.

Map Downstream Pathways: Once a target is validated, cell-based assays are needed to understand how target modulation affects cellular signaling pathways. For instance, if a kinase is inhibited, researchers would need to investigate the phosphorylation status of its substrates and the ultimate impact on processes like cell cycle progression or apoptosis. nih.gov

Identification of New Biological Targets and Therapeutic Applications for Functionalized Derivatives

The structural motifs within this compound suggest potential for a wide range of therapeutic applications. The 3-aminoindazole scaffold is a component of numerous biologically active compounds, and the chloro and nitro substitutions further modulate its electronic and steric properties. chemrxiv.org Analogs have shown promise in several areas, indicating that derivatives of this specific compound could be potent therapeutic agents.

Future research should systematically screen derivatives of this compound against a broad panel of biological targets to uncover new therapeutic opportunities.

Oncology: Given that many indazole derivatives inhibit protein kinases, screening against a panel of cancer-relevant kinases is a logical starting point. Furthermore, exploring targets like the Epidermal Growth Factor Receptor (EGFR), which has been successfully targeted by structurally related chloro-substituted amino compounds, could yield new anti-cancer agents. nih.gov

Infectious Diseases: The success of indazole derivatives against Leishmania parasites by inhibiting trypanothione reductase highlights the potential for developing novel anti-parasitic drugs. nih.gov The role of 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate in the synthesis of the potent anti-HIV capsid inhibitor Lenacapavir strongly suggests that derivatives could be explored for antiviral applications. chemrxiv.orgresearchgate.net

Enzyme Inhibition: Related nitroaromatic compounds like 4-chloro-7-nitrobenzofurazan have been shown to act as inhibitors of enzymes such as monoamine oxidase and ATPase. nih.govarkat-usa.org This suggests that derivatives of this compound could be investigated for neurological or metabolic disorders.

| Therapeutic Area | Known Target/Application for Analogs | Potential for this compound Derivatives |

| Oncology | Protein Kinases, EGFR. nih.gov | Development of selective kinase inhibitors for various cancers. |

| Anti-Infectives | Leishmania Trypanothione Reductase, HIV Capsid. nih.govchemrxiv.org | Design of novel antileishmanial and antiviral (e.g., anti-HIV) agents. |

| Enzymology | Monoamine Oxidase, ATPase. nih.govarkat-usa.org | Exploration as enzyme inhibitors for neurological or metabolic conditions. |

Advanced Computational Methodologies for Predictive Modeling and Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process, and its application to this compound research is a significant future direction. These methods can guide synthetic efforts, predict biological activity, and provide insights into mechanisms of action at a fraction of the cost and time of traditional laboratory experiments.

Molecular docking and molecular dynamics (MD) simulations have already been successfully used to study how related 3-chloro-6-nitro-1H-indazole derivatives bind to and stabilize within the active site of the Leishmania trypanothione reductase enzyme. nih.gov Such studies can predict binding conformations and identify key amino acid interactions, explaining the observed biological activity. nih.gov

Future computational work should focus on:

Virtual Screening: Using the structure of known targets (e.g., kinases, viral proteins), large virtual libraries of this compound derivatives can be screened in silico to prioritize compounds for synthesis and biological testing.

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate structural features of the molecules with their physicochemical properties (like hydrophobicity) and biological activities, as has been done for other nitroaromatic compounds. arkat-usa.org This allows for the prediction of a new molecule's properties before it is even synthesized.

Pharmacophore Modeling and De Novo Design: Based on the structures of active compounds, a pharmacophore model representing the essential features for biological activity can be generated. This model can then be used to design entirely new molecules (de novo design) with potentially improved potency and selectivity. In silico analysis can also predict the safety and stability profiles of newly designed compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-chloro-7-nitro-1H-indazol-3-amine with high purity?

- Methodological Answer : Synthesis requires precise control of nitration and chlorination steps. Use a stepwise protocol: (1) Nitrate the indazole precursor at the 7-position using fuming HNO₃ in H₂SO₄ at 0–5°C to avoid over-nitration. (2) Introduce the chloro group via nucleophilic aromatic substitution (SNAr) with POCl₃ or PCl₃ under reflux, ensuring anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to remove nitro-isomer byproducts . Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via ¹H/¹³C NMR .

Q. How can researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions, focusing on the nitro and chloro substituents’ effects on the indazole ring. Experimentally, UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry (redox potentials) quantify electron-withdrawing effects. Correlate these with biological activity (e.g., enzyme inhibition) to identify pharmacophoric hotspots .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Design a systematic comparison:

- Step 1 : Reproduce key studies (e.g., antimalarial IC₅₀ assays) under standardized conditions (fixed pH, temperature, and solvent).

- Step 2 : Use high-resolution mass spectrometry (HRMS) to verify compound identity and quantify batch-to-batch variability.

- Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., nitro-group orientation, solubility) influencing activity differences .

Q. What computational strategies optimize the design of this compound-based kinase inhibitors?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS) to predict binding modes in kinase active sites. Prioritize derivatives with:

- Strong hydrogen bonding between the nitro group and catalytic lysine residues.

- Chloro-substituent positioning in hydrophobic pockets.

Validate predictions via SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .

Q. How can researchers mitigate challenges in scaling up this compound synthesis while maintaining reaction selectivity?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring. Use factorial design (2³ matrix) to optimize variables:

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀, Hill slope, and 95% confidence intervals. For low-dose effects, apply benchmark dose (BMD) modeling. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. How can researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer : Use ICH Q1A(R2) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.